molecular formula C21H21NO3 B12123998 Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- CAS No. 937664-35-2

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]-

Katalognummer: B12123998
CAS-Nummer: 937664-35-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: XRQKHDVSLJUDAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- is a complex organic compound with a unique structure that combines a benzoic acid derivative with a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- typically involves a multi-step process. One common method includes the following steps:

    Reduction: The nitro group is reduced to an amino group.

    Alkylation: The amino group is alkylated with a naphthalenyloxypropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and high-throughput screening may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds like 2-amino-5-methylbenzoic acid share structural similarities.

    Naphthalene derivatives: Compounds containing naphthalene moieties, such as naphthalene-2-ol.

Uniqueness

What sets benzoic acid, 5-methyl-2-[[3-(2-naphthalenyloxy)propyl]amino]- apart is its unique combination of a benzoic acid derivative with a naphthalene moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

937664-35-2

Molekularformel

C21H21NO3

Molekulargewicht

335.4 g/mol

IUPAC-Name

5-methyl-2-(3-naphthalen-2-yloxypropylamino)benzoic acid

InChI

InChI=1S/C21H21NO3/c1-15-7-10-20(19(13-15)21(23)24)22-11-4-12-25-18-9-8-16-5-2-3-6-17(16)14-18/h2-3,5-10,13-14,22H,4,11-12H2,1H3,(H,23,24)

InChI-Schlüssel

XRQKHDVSLJUDAF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)NCCCOC2=CC3=CC=CC=C3C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.